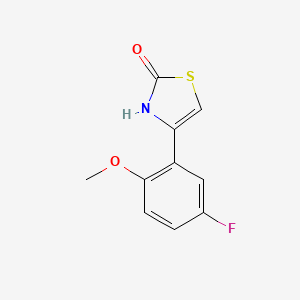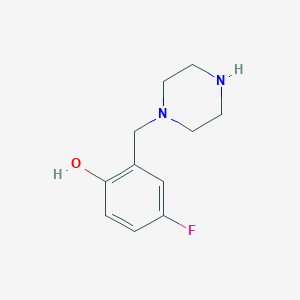
Oxanthren-2-ylmethanol
Übersicht
Beschreibung
Oxanthren-2-ylmethanol is a chemical compound with the following properties:
- IUPAC Name : dibenzo[b,e][1,4]dioxin-2-ylmethanol
- Molecular Formula : C₁₃H₁₀O₃
- Molecular Weight : 214.22 g/mol
- Physical Form : Powder
- Purity : 95%
- Storage Temperature : Room temperature (RT)
- Country of Origin : Ukraine (UA)
- Shipping Temperature : Normal
Molecular Structure Analysis
The molecular structure of Oxanthren-2-ylmethanol consists of a dibenzo[b,e][1,4]diox
Wissenschaftliche Forschungsanwendungen
1. Drug Delivery and Release Monitoring
Perylene-3-ylmethanol nanoparticles, related to Oxanthren-2-ylmethanol, have been innovatively used in drug delivery systems. They uniquely serve multiple roles, acting as nanocarriers for drugs, phototriggers for drug release, fluorescent chromophores for cell imaging, and real-time monitors for drug release. These nanoparticles exhibit commendable biocompatibility, efficient cellular uptake, and proficient photoregulated anticancer drug release capabilities, marking a significant advancement in photoresponsive nanocarrier design (Jana et al., 2012).
2. Optical Gating of Synthetic Ion Channels
4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, closely related to Oxanthren-2-ylmethanol, demonstrates potential in optically gating nanofluidic devices based on synthetic ion channels. The compound helps create hydrophilic groups on the inner surface of channels through photolabile hydrophobic molecule removal by irradiation. This innovation is pivotal in UV-light-triggered permselective transport of ionic species, offering promising applications in controlled release, sensing, and information processing technologies (Ali et al., 2012).
3. Synthesis of Thianthrene Derivatives
Thianthrene derivatives, chemically related to Oxanthren-2-ylmethanol, have been synthesized and their reactions studied. These derivatives, such as 1,1′-methylenedithianthrene, have been used to generate sterically hindered thianthren-1-yl compounds. The X-ray crystallography-confirmed structures provide valuable insights into thianthrene derivatives’ reactivity and nature, expanding the chemical understanding and potential applications of these compounds in various domains (Sheikh et al., 2013).
4. Catalytic Asymmetric Synthesis
Enantiopure diarylmethanols and diarylmethylamines, structurally related to Oxanthren-2-ylmethanol, are critical in synthesizing pharmaceutically relevant products with diverse therapeutic properties. The asymmetric carbon-carbon bond formations and enantioselective reductions of diarylketones are pivotal in generating these enantiopure compounds, highlighting the compound’s significance in advancing pharmaceutical synthesis (Schmidt et al., 2006).
Eigenschaften
IUPAC Name |
dibenzo-p-dioxin-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-8-9-5-6-12-13(7-9)16-11-4-2-1-3-10(11)15-12/h1-7,14H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBMSPPLEHGBPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=C(O2)C=C(C=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxanthren-2-ylmethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Hydrazinyl-6-methylpyrimidin-4-yl)oxy]ethan-1-ol](/img/structure/B1449230.png)
![4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}pyrimidin-2-amine](/img/structure/B1449231.png)
![1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}cyclobutan-1-amine](/img/structure/B1449233.png)
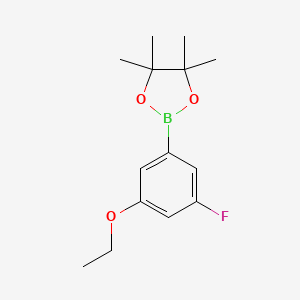
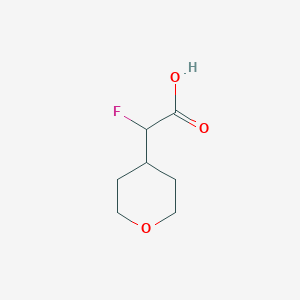
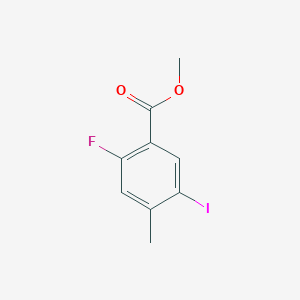
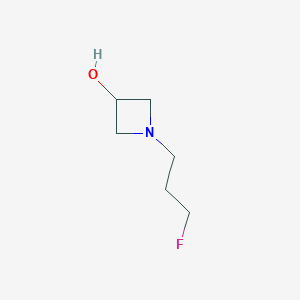
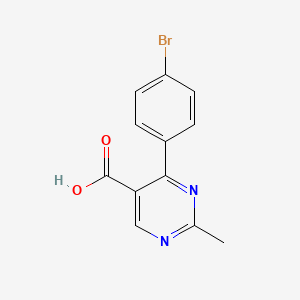
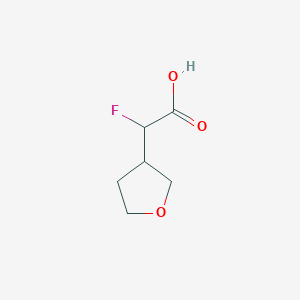
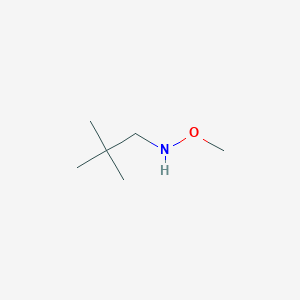
![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-2-amine](/img/structure/B1449247.png)
